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Compound of Interest

Compound Name: Cc-115

Cat. No.: B560069

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo dosing, scheduling,
and experimental protocols for the dual DNA-PK and mTOR inhibitor, CC-115, based on
preclinical findings. The following information is intended to guide the design and execution of
in vivo studies investigating the efficacy and mechanism of action of CC-115 in various cancer
models.

Core Principles of CC-115 Action

CC-115 is a potent oral inhibitor of two key cellular kinases: DNA-dependent protein kinase
(DNA-PK) and mammalian target of rapamycin (mTOR).[1][2][3] This dual-inhibition mechanism
allows CC-115 to simultaneously disrupt critical pathways involved in cell growth, proliferation,
survival, and DNA damage repair.[1] Preclinical studies have demonstrated its antitumor activity
in a range of solid and hematopoietic cancer models.[1] CC-115 exhibits favorable
pharmacokinetic profiles across multiple species, with good oral bioavailability in mice (53%),
rats (76%), and dogs (~100%).[1][3]

In Vivo Dosing and Schedule Summary

The following tables summarize the in vivo dosing and scheduling of CC-115 as reported in
various preclinical studies. These serve as a starting point for dose-ranging and efficacy
studies in new tumor models.
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Table 1: CC-115 Dosing and Scheduling in Xenograft Models

Route of

Cancer Animal Dosing L. Key Referenc
Dose Administr T
Model Model Schedule . Findings e
ation
Significant
inhibition of
Renal Cell )
) ) 2and5 Daily for 20 subcutane
Carcinoma  Nude Mice Oral [4]
mg/kg days ous
(786-0)
xenograft
growth.
Remarkabl
Non-Small
e
Cell Lung ) ]
) Daily for 15 suppressio
Cancer Nude Mice 15 mg/kg Oral [5]
) days n of
(Patient-
_ xenograft
Derived)
growth.
Multiple
Myeloma Not Inhibition of
0
(ANBLS, Mice » Once daily  Oral tumor [6]
specified
RPMI8226, growth.
H929)
Twice daily Tumor
Various ] 0.25,0.5,1 (bid) or volume
Mice ) Oral ) [2][3]
Cancers mg/kg Once daily reductions
(qd) of 46-66%.

Signaling Pathway of CC-115

CC-115's dual-inhibitory action on DNA-PK and mTOR disrupts two central signaling cascades
in cancer cells. The following diagram illustrates the key targets and downstream effects of CC-
115.
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Diagram 1: CC-115 Signaling Pathway

Experimental Protocols

The following protocols are synthesized from methodologies reported in preclinical studies of
CC-115.

Protocol 1: Subcutaneous Xenograft Model

This protocol outlines the establishment of a subcutaneous tumor xenograft model to evaluate

the in vivo efficacy of CC-115.
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Materials:

Cancer cell line of interest (e.g., 786-0, patient-derived NSCLC cells)

e Immunocompromised mice (e.g., Nude, SCID, or NSG mice), 6-8 weeks old

o Complete cell culture medium

e Phosphate-buffered saline (PBS), sterile

e Trypsin-EDTA

o Matrigel or other basement membrane matrix (optional, can improve tumor take-rate)
e CC-115

e Vehicle for oral gavage (e.g., 0.5% methylcellulose)

e Gavage needles

o Calipers

 Sterile surgical instruments

Procedure:

e Cell Culture and Preparation:

o Culture cancer cells in their recommended complete medium to ~80% confluency.
o Harvest cells using trypsin-EDTA and wash with sterile PBS.

o Resuspend cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of
5 x 106 cells per 100 pL. Keep cells on ice.

e Tumor Implantation:

o Anesthetize the mice according to approved institutional protocols.
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o Inject 100 pL of the cell suspension (5 x 106 cells) subcutaneously into the flank of each

mouse.

e Tumor Growth Monitoring and Randomization:

o Monitor tumor growth by measuring the length and width of the tumors with calipers every
2-3 days.

o Calculate tumor volume using the formula: (Length x Width2) / 2.

o When tumors reach a mean volume of approximately 100-150 mm3, randomize mice into
treatment and control groups (n=5-10 mice per group).

e CC-115 Formulation and Administration:
o Prepare a stock solution of CC-115 in a suitable solvent (e.g., DMSO).

o On each treatment day, freshly prepare the dosing solution by diluting the stock in the
vehicle (e.g., 0.5% methylcellulose) to the desired final concentration (e.g., 2, 5, or 15

mg/kg).

o Administer the CC-115 formulation or vehicle control to the respective groups via oral
gavage daily or as per the planned schedule. The volume is typically 100-200 uL per

mouse.
» Efficacy and Toxicity Monitoring:
o Continue to measure tumor volumes and body weights 2-3 times per week.
o Monitor the general health and behavior of the animals daily.

o At the end of the study (e.g., after 20-30 days of treatment or when tumors in the control
group reach a predetermined size), euthanize the mice.

o Excise the tumors and record their final weights.

» Pharmacodynamic Analysis (Optional):
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o A subset of tumors can be collected at various time points after the final dose for
pharmacodynamic analysis (see Protocol 2).

Protocol 2: Pharmacodynamic Analysis of CC-115 in
Tumor Tissue

This protocol describes the analysis of target engagement and downstream signaling effects of

CC-115 in tumor xenografts.

Materials:

Tumor tissue from CC-115 and vehicle-treated mice

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and nitrocellulose or PVDF membranes

Primary antibodies (e.g., anti-p-DNA-PK (S2056), anti-DNA-PK, anti-p-AKT (S473), anti-AKT,
anti-p-4E-BP1, anti-4E-BP1, anti-GAPDH or 3-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Tissue Lysis:

o Excise tumors from treated and control animals and snap-freeze them in liquid nitrogen or
immediately process.

o Homogenize the tumor tissue in ice-cold lysis buffer.

o Centrifuge the lysates at high speed to pellet cellular debris and collect the supernatant.
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e Protein Quantification:
o Determine the protein concentration of each lysate using a BCA assay.
o Western Blotting:

o Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding
loading buffer and boiling.

o Separate the proteins by SDS-PAGE and transfer them to a membrane.

o Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in
TBST).

o Incubate the membrane with the primary antibody of interest overnight at 4°C.

o Wash the membrane and incubate with the appropriate HRP-conjugated secondary
antibody.

o Detect the protein bands using a chemiluminescent substrate and an imaging system.
o Quantify band intensities and normalize to a loading control (e.g., GAPDH or -actin).

Experimental Workflow Diagram

The following diagram provides a high-level overview of a typical in vivo efficacy study with CC-
115.
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Diagram 2: In Vivo Efficacy Study Workflow
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By following these protocols and considering the provided dosing information, researchers can
effectively design and execute preclinical in vivo studies to further elucidate the therapeutic
potential of CC-115. It is crucial to adapt these general guidelines to specific experimental
needs and to adhere to all institutional animal care and use committee (IACUC) regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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